molecular formula C18H20N4O2 B2812893 N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide CAS No. 1798423-82-1

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide

Cat. No.: B2812893
CAS No.: 1798423-82-1
M. Wt: 324.384
InChI Key: JXXIXPHRRMOBMY-VOTSOKGWSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide is a synthetic organic compound with the molecular formula C18H20N4O2 and a molecular weight of 324.384 g/mol. This compound is part of the morpholinopyrimidine derivatives, which have shown significant biological activities, particularly in the field of anti-inflammatory agents .

Preparation Methods

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide involves several steps. One common synthetic route includes the reaction of 2-morpholinopyrimidine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cinnamamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown significant anti-inflammatory activity by inhibiting the production of nitric oxide and cyclooxygenase mRNA expression in macrophage cells.

    Medicine: Due to its anti-inflammatory properties, it is being explored as a potential therapeutic agent for inflammation-associated disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N-((2-morpholinopyrimidin-4-yl)methyl)cinnamamide can be compared with other morpholinopyrimidine derivatives and cinnamamide derivatives:

    Morpholinopyrimidine Derivatives: Compounds like 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have shown similar anti-inflammatory activities.

    Cinnamamide Derivatives: Derivatives such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide have demonstrated antimicrobial, anticancer, and antioxidant properties.

This compound stands out due to its dual functional groups, which contribute to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

(E)-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(7-6-15-4-2-1-3-5-15)20-14-16-8-9-19-18(21-16)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,20,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXIXPHRRMOBMY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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